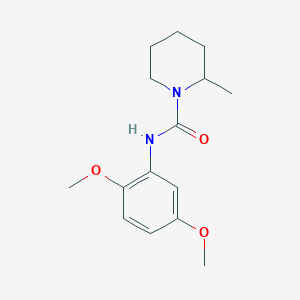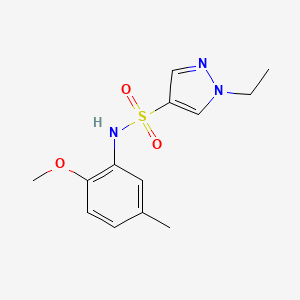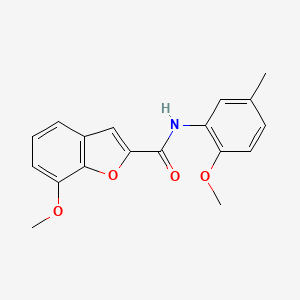![molecular formula C18H21N3O2 B5346326 4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5346326.png)
4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide, commonly known as EBP 883, is a chemical compound that has shown promising results in various scientific research studies. It is a small molecule inhibitor that targets the enzymatic activity of a protein called N-myristoyltransferase (NMT). NMT is a vital protein that plays a crucial role in the post-translational modification of several proteins, making it a potential target for drug development.
Mecanismo De Acción
EBP 883 works by inhibiting the enzymatic activity of 4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide. This compound is responsible for the post-translational modification of several proteins, including those involved in cell growth and division. By inhibiting this compound, EBP 883 prevents the modification of these proteins, leading to a decrease in cell growth and division.
Biochemical and Physiological Effects:
EBP 883 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, malaria parasites, and tuberculosis bacteria. Additionally, EBP 883 has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of EBP 883 is its specificity towards 4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide, making it a potential candidate for drug development. Additionally, EBP 883 has shown efficacy in inhibiting the growth of cancer cells, malaria parasites, and tuberculosis bacteria. However, one of the limitations of EBP 883 is its complex synthesis process, making it challenging to produce in large quantities.
Direcciones Futuras
There are several future directions for the research and development of EBP 883. One potential direction is the development of EBP 883 as a cancer therapy. Additionally, EBP 883 could be further studied for its potential in the treatment of other diseases, such as malaria and tuberculosis. Furthermore, the synthesis process of EBP 883 could be optimized to increase its production efficiency.
Métodos De Síntesis
EBP 883 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis process involves the use of various reagents and solvents, including but not limited to, acetic anhydride, pyridine, and benzoyl chloride. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
EBP 883 has been extensively studied for its potential in the treatment of various diseases, including cancer, malaria, and tuberculosis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, EBP 883 has shown efficacy in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Propiedades
IUPAC Name |
4-(2-ethylbutanoylamino)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-13(4-2)17(22)20-15-7-5-14(6-8-15)18(23)21-16-9-11-19-12-10-16/h5-13H,3-4H2,1-2H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSZEVXKJLUXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5346245.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)

![(1S*,4S*)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5346274.png)
![4-(hydroxymethyl)-1-{[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5346281.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(1H-imidazol-1-yl)propan-2-amine](/img/structure/B5346296.png)
![3-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346306.png)

![4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5346329.png)
![N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5346333.png)
![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346335.png)